

Solubility Profile of Methylamino-PEG2-acid in Organic Solvents: A Technical Guide

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Compound of Interest

Compound Name: Methylamino-PEG2-acid

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This technical guide provides a comprehensive overview of the solubility characteristics of **Methylamino-PEG2-acid**, a bifunctional linker commonly employed in bioconjugation, drug delivery, and proteomics. Understanding the solubility of this reagent in various organic solvents is critical for its effective handling, reaction optimization, and purification. This document consolidates available data, provides predictive analysis based on structural analogs, and outlines a detailed experimental protocol for solubility determination.

Core Concepts and Predictive Analysis

Methylamino-PEG2-acid (CAS No. 166410-93-3 for the free base) possesses distinct structural features that govern its solubility. The molecule incorporates a hydrophilic diethylene glycol (PEG2) spacer, a terminal primary methylamine group, and a terminal carboxylic acid. The presence of the polar amine and carboxylic acid groups, capable of hydrogen bonding, alongside the flexible and hydrophilic PEG chain, suggests good solubility in polar organic solvents.

While specific quantitative solubility data for **Methylamino-PEG2-acid** is not extensively published, several suppliers of the hydrochloride salt form (CAS No. 1807503-87-2) provide qualitative solubility information. This information, combined with the known behavior of similar PEGylated molecules, allows for a robust predictive assessment. Generally, PEG linkers enhance the solubility of molecules in aqueous and many organic media.^{[1][2][3]}

Inferred and Reported Solubility Data

Based on product data sheets and the general properties of short-chain PEG compounds, the following table summarizes the expected and reported solubility of **Methylamino-PEG2-acid**. It is important to note that most readily available information pertains to the hydrochloride salt, which may exhibit different solubility characteristics compared to the free acid form.

Solvent Classification	Solvent	Reported Solubility (HCl Salt)	Predicted Solubility (Free Acid)
Polar Aprotic	Dimethyl Sulfoxide (DMSO)	Soluble[4][5][6]	Highly Soluble
Dimethylformamide (DMF)	Soluble[5]	Highly Soluble	
Acetonitrile (ACN)	Likely Soluble	Likely Soluble	
Chlorinated	Dichloromethane (DCM)	Likely Soluble	Likely Soluble
Chloroform (CHCl ₃)	Likely Soluble	Likely Soluble	
Polar Protic	Water	Soluble[5]	Highly Soluble
Methanol (MeOH)	Likely Soluble	Highly Soluble	
Ethanol (EtOH)	Likely Soluble	Soluble	
Non-Polar	Toluene	Sparingly Soluble to Insoluble	Sparingly Soluble to Insoluble
Diethyl Ether	Sparingly Soluble to Insoluble	Sparingly Soluble to Insoluble	
Hexanes	Insoluble	Insoluble	

Note: "Soluble" indicates that dissolution is observed, but quantitative limits are not specified in the cited sources. "Likely Soluble" is an inference based on the behavior of structurally similar PEGylated compounds.[3] For critical applications, experimental verification is strongly recommended.

Experimental Protocol for Solubility Determination

The following is a standard protocol for determining the solubility of **Methylamino-PEG2-acid** in an organic solvent of interest. This method is based on the "shake-flask" technique, which is a reliable approach for establishing equilibrium solubility.^[7]

Materials:

- **Methylamino-PEG2-acid**
- Anhydrous organic solvents of interest
- Calibrated analytical balance
- Vortex mixer
- Thermostatically controlled shaker or incubator
- Centrifuge
- High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis or ELSD) or another quantitative analytical technique.
- Volumetric flasks and pipettes
- Syringe filters (0.22 μm , compatible with the solvent)

Procedure:

- Preparation of Stock Solution for Calibration:
 - Accurately weigh a known amount of **Methylamino-PEG2-acid** and dissolve it in a suitable solvent in which it is freely soluble (e.g., DMSO) to prepare a concentrated stock solution.
 - Prepare a series of calibration standards by serial dilution of the stock solution.
- Sample Preparation:

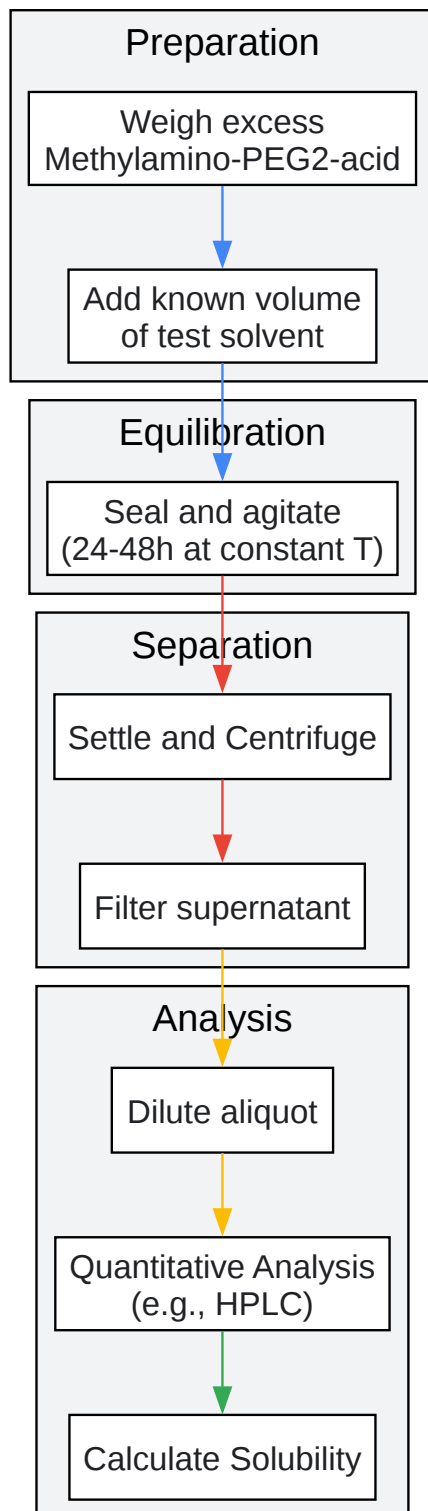
- Add an excess amount of **Methylamino-PEG2-acid** to a known volume of the test solvent in a sealed vial. The excess solid should be clearly visible.
- Prepare samples in triplicate for each solvent.
- Equilibration:
 - Tightly seal the vials to prevent solvent evaporation.
 - Place the vials in a shaker or incubator set to a constant temperature (e.g., 25 °C).
 - Agitate the samples for a sufficient time to ensure equilibrium is reached (typically 24-48 hours).
- Phase Separation:
 - After equilibration, allow the vials to stand undisturbed at the set temperature for at least 2 hours to allow the excess solid to settle.
 - Centrifuge the vials at a moderate speed to further separate the undissolved solid from the supernatant.
- Sample Analysis:
 - Carefully withdraw an aliquot of the clear supernatant.
 - Filter the aliquot through a syringe filter compatible with the solvent to remove any remaining solid particles.
 - Dilute the filtered supernatant with a suitable solvent to a concentration that falls within the range of the calibration curve.
 - Analyze the diluted sample and the calibration standards using a validated analytical method (e.g., HPLC).
- Calculation:

- Construct a calibration curve by plotting the analytical signal versus the concentration of the standards.
- Determine the concentration of **Methylamino-PEG2-acid** in the diluted sample from the calibration curve.
- Calculate the solubility in the original solvent by accounting for the dilution factor. Express the solubility in units such as mg/mL or mol/L.

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the experimental determination of solubility.

Experimental Workflow for Solubility Determination



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Caption: A flowchart of the shake-flask method for determining solubility.

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